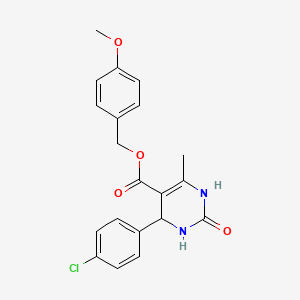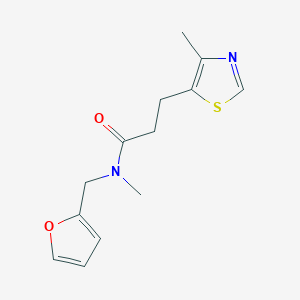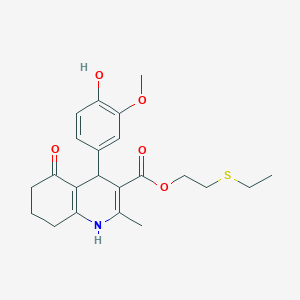
3-(3-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as DEDC, is a thiazolidinone derivative that has been extensively studied for its potential applications in scientific research. It is a yellow crystalline solid with a molecular formula of C20H20ClNO3S2 and a molecular weight of 437.95 g/mol. This compound has shown promising results in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory activities.
作用机制
The mechanism of action of 3-(3-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to act as a potent antioxidant and anti-inflammatory agent. It has been shown to inhibit the production of reactive oxygen species (ROS) and to reduce the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
3-(3-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, to protect neurons from oxidative stress-induced damage, and to reduce inflammation in various animal models.
实验室实验的优点和局限性
3-(3-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high solubility in water and its ability to penetrate cell membranes. However, its low stability and potential toxicity limit its use in some experiments.
未来方向
There are several potential future directions for research on 3-(3-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. These include further studies on its mechanisms of action, its potential applications in the treatment of various diseases, and the development of new derivatives with improved stability and efficacy. Additionally, the use of 3-(3-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one as a tool to study the role of oxidative stress and inflammation in various diseases may lead to new insights and potential therapeutic targets.
合成方法
3-(3-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep reaction starting from 3-chlorobenzaldehyde and 2,4-diethoxybenzaldehyde. The reaction involves the condensation of these two aldehydes with thiosemicarbazide, followed by the cyclization of the resulting thiosemicarbazone to form the thiazolidinone ring. The final product is obtained after the addition of chloroacetyl chloride and triethylamine to the reaction mixture.
科学研究应用
3-(3-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including cancer treatment, neuroprotection, and anti-inflammatory activities.
属性
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-[(2,4-diethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S2/c1-3-24-16-9-8-13(17(12-16)25-4-2)10-18-19(23)22(20(26)27-18)15-7-5-6-14(21)11-15/h5-12H,3-4H2,1-2H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZTVKHFHKUFJV-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5221093.png)

![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5221104.png)
![ethyl 4-({[1-(2-cyanoethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5221107.png)
![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B5221114.png)
![N-[4-(3-bromo-4-methoxyphenyl)-3-isobutyl-1,3-thiazol-2(3H)-ylidene]-2-methoxyaniline hydrobromide](/img/structure/B5221125.png)
![N-[4-({[3-(dihexylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5221136.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(2-methyl-3-furoyl)-4-piperidinyl]propanamide](/img/structure/B5221160.png)
![4-(2-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5221163.png)
![2-(4-fluorophenyl)-2-oxoethyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B5221176.png)



![ethyl {5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride](/img/structure/B5221205.png)